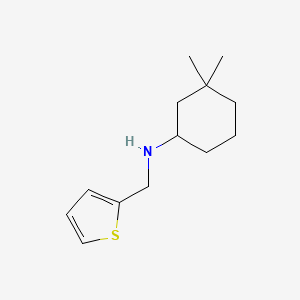

3,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H21NS |

|---|---|

Molecular Weight |

223.38 g/mol |

IUPAC Name |

3,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine |

InChI |

InChI=1S/C13H21NS/c1-13(2)7-3-5-11(9-13)14-10-12-6-4-8-15-12/h4,6,8,11,14H,3,5,7,9-10H2,1-2H3 |

InChI Key |

OBYSPQMPBYRKHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)NCC2=CC=CS2)C |

Origin of Product |

United States |

Preparation Methods

Cyclohexanone Derivative Route via Enolate Alkylation

Method A: Enolate Alkylation of Cyclohexanone

- Step 1: Formation of the cyclohexanone enolate using a strong base such as lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at low temperature (-78°C).

- Step 2: Alkylation with a suitable electrophile, such as 2-bromomethylthiophene, to introduce the thiophen-2-ylmethyl group at the nitrogen position.

- Step 3: Quenching and work-up, followed by reduction of the ketone to the corresponding amine via catalytic hydrogenation or borane reduction.

- Step 4: Methylation at the 3-position can be achieved by methylation of the enolate or via alkylation with methyl iodide (MeI) under basic conditions, ensuring dimethyl substitution.

Advantages: High regioselectivity and stereocontrol; well-established in literature.

Reductive Amination of Cyclohexanone with Thiophen-2-ylmethylamine

Method B: Reductive Amination

- Step 1: Condensation of cyclohexanone with thiophen-2-ylmethylamine in the presence of an acid catalyst (e.g., acetic acid) to form an imine intermediate.

- Step 2: Reduction using sodium cyanoborohydride (NaBH3CN) to afford the secondary amine.

- Step 3: Methylation at the 3-position via methylation of the amine or ring substitution.

Advantages: Mild conditions, high yields, and stereoselectivity.

Multi-Component Approach via Mannich-Type Reaction

Method C: Mannich Reaction

- Step 1: Use of formaldehyde, methylamine, and cyclohexanone derivatives to generate the dimethyl substitution at the 3-position.

- Step 2: N-alkylation with thiophen-2-ylmethyl halides.

Advantages: One-pot process, suitable for scale-up, versatile.

Reaction Conditions and Optimization

| Method | Key Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Enolate Alkylation | LDA, 2-bromomethylthiophene | THF | -78°C to RT | High regioselectivity | Requires low-temperature control |

| Reductive Amination | Cyclohexanone, thiophen-2-ylmethylamine, NaBH3CN | Methanol | RT | Good yields | Mild, scalable |

| Mannich Reaction | Formaldehyde, methylamine | Aqueous/organic | RT to 50°C | Variable | One-pot, versatile |

Notes and Considerations

- Stereochemistry: Stereocontrol can be achieved via chiral auxiliaries or asymmetric catalysis, especially in enolate alkylation.

- Functional Group Compatibility: The thiophen-2-ylmethyl group is sensitive to oxidation; inert atmosphere conditions are recommended.

- Purification: Typically via column chromatography or recrystallization, depending on the purity required.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Various substituted thiophene or cyclohexane derivatives.

Scientific Research Applications

3,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Positional Isomerism: 4,4-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

- Key Differences: The 4,4-dimethyl substitution (CAS: 381703-08-8) versus 3,3-dimethyl alters steric and conformational properties.

Thiophene Substitution: 2,3-Dimethyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine

- Structural Impact: The thiophen-3-ylmethyl group (CAS: 1217631-06-5) versus thiophen-2-ylmethyl modifies electronic interactions.

- Physicochemical Properties : Both compounds share similar molecular weights (~223 g/mol), but the thiophene position influences dipole moments and solubility.

Aromatic vs. Aliphatic Substituents: N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine

- Functional Groups: This compound (CAS: Not provided) incorporates a naphthyloxy group and a 2-thienyl substituent. The naphthyloxy group enhances hydrophobicity and π-π interactions compared to the simpler thiophen-2-ylmethyl group in the target compound.

- Biological Relevance : Such aromatic extensions are common in drug design (e.g., duloxetine intermediates), suggesting the target compound’s thiophene moiety could similarly modulate receptor binding .

Ketone Derivatives: Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

- Functional Group Contrast : The ketone group in methoxmetamine replaces the amine in the target compound, drastically altering reactivity. Ketones exhibit higher electrophilicity, while amines participate in hydrogen bonding and protonation at physiological pH .

- Pharmacological Implications : Ketone derivatives like methoxmetamine are associated with dissociative effects, whereas amines may target neurotransmitter systems (e.g., serotonin or dopamine receptors).

Halogenated Analogs: 1-(3-Chlorophenyl)cyclohexan-1-amine

- Electronic Effects : The chlorophenyl group introduces electronegativity and steric bulk, enhancing dipole-dipole interactions but reducing solubility compared to the thiophen-2-ylmethyl group.

- Synthetic Utility : Halogenated cyclohexanamines are intermediates in agrochemicals and pharmaceuticals, whereas thiophene-containing analogs may prioritize CNS activity .

Data Table: Comparative Physicochemical Properties

Research Findings and Implications

- Synthetic Routes: Reductive amination between 3,3-dimethylcyclohexanone and thiophen-2-ylmethylamine is a plausible pathway, analogous to methods in .

- Biological Activity: Thiophene-containing amines are explored in CNS drug development due to their ability to cross the blood-brain barrier and interact with monoamine transporters .

- Stability Considerations : The 3,3-dimethyl substitution may confer better metabolic stability compared to 4,4-dimethyl analogs, as axial methyl groups could shield the amine from enzymatic degradation .

Biological Activity

3,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (CAS No. 1341439-06-2) is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of approximately 223.38 g/mol. This compound features a cyclohexane structure substituted with a thiophenylmethyl group, which may contribute to its unique biological properties.

The biological activity of 3,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit activity as a neurotransmitter modulator, potentially influencing pathways related to mood and cognition. The presence of the thiophene ring is believed to enhance its lipophilicity, facilitating better membrane permeability and interaction with neuronal receptors.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

- Antidepressant Effects : Initial findings suggest that it may have antidepressant-like effects in animal models, possibly through serotonin and norepinephrine reuptake inhibition.

- Neuroprotective Activity : There is evidence indicating neuroprotective effects, which could be beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies have pointed to its potential in reducing inflammation, which is crucial in various chronic diseases.

Case Studies and Research Findings

- Animal Model Studies : In a controlled study using rodents, administration of 3,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These results suggest a potential mechanism involving modulation of monoaminergic systems.

- Cell Culture Studies : In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in microglial cells, indicating its potential role as an anti-inflammatory agent.

- Comparative Analysis : A comparative study with similar compounds showed that 3,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine exhibited superior efficacy in terms of receptor binding affinity and selectivity for serotonin receptors compared to its analogs.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine, and how can purity be optimized?

- The compound can be synthesized via reductive amination between 3,3-dimethylcyclohexan-1-amine and thiophene-2-carbaldehyde, using sodium cyanoborohydride (NaBH3CN) or other reducing agents in methanol/THF under inert conditions . Catalytic coupling reactions (e.g., Pd/C or Ru-based catalysts) may also enable selective C–N bond formation between thiophen-2-ylmethyl halides and the amine precursor . Purity optimization involves post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. GC-MS or HPLC-MS should validate purity (>95%) .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

- X-ray crystallography using SHELX programs (e.g., SHELXL) resolves 3D conformation and stereochemistry, particularly if chiral centers are present . NMR spectroscopy (1H, 13C, 2D COSY/HSQC) identifies proton environments and connectivity:

- Thiophene protons (δ 6.8–7.2 ppm), cyclohexane methyl groups (δ 1.0–1.2 ppm), and amine protons (δ 2.4–2.8 ppm, broad) .

- FT-IR confirms secondary amine N–H stretches (~3300 cm⁻¹) and C–S bonds (thiophene, ~700 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Receptor binding assays : Screen for interactions with CNS targets (e.g., serotonin/dopamine receptors) using radioligand displacement (e.g., [3H]spiperidone for D2 receptors) .

- Enzyme inhibition studies : Test against acetylcholinesterase or monoamine oxidases via Ellman’s assay or fluorometric methods .

- Cytotoxicity profiling : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess viability at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetics and target binding affinity?

- Molecular docking (AutoDock Vina, Schrödinger) models interactions with receptors (e.g., 5-HT2A). Prioritize docking scores (<-7.0 kcal/mol) and analyze binding poses for hydrogen bonds with amine groups .

- ADMET prediction (SwissADME, pkCSM):

- LogP ~3.5 (moderate lipophilicity), blood-brain barrier permeability (CNS MPO score >4), and CYP450 inhibition risk .

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Dose-response normalization : Compare EC50/IC50 values across assays (e.g., receptor vs. enzyme targets) .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsomes (rat/human), as metabolic stability may explain species-specific discrepancies .

- Orthogonal validation : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays show inconsistency .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to separate enantiomers. Monitor elution via polarimetric detection .

- Dynamic kinetic resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis to favor a single enantiomer .

- X-ray crystallography with anomalous scattering (e.g., Cu-Kα) assigns absolute configuration post-resolution .

Methodological and Data Analysis

Q. What analytical techniques quantify this compound in complex matrices (e.g., biological fluids)?

- LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MRM transitions for quantification (LOD: 0.1 ng/mL) .

- Derivatization-GC : React with pentafluoropropionic anhydride to enhance volatility and detect via ECD .

Q. How can structure-activity relationships (SAR) guide optimization of its pharmacological profile?

- Analog synthesis : Modify thiophene substituents (e.g., Cl, Br) or cyclohexane methyl groups to assess effects on potency .

- Free-Wilson analysis : Correlate substituent electronegativity/logP with IC50 values to identify critical moieties .

- CoMFA/CoMSIA : 3D-QSAR models predict bioactivity of untested analogs using steric/electrostatic fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.